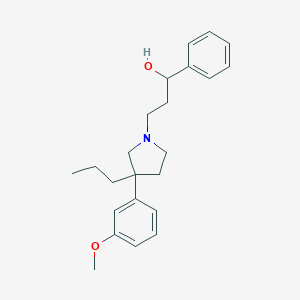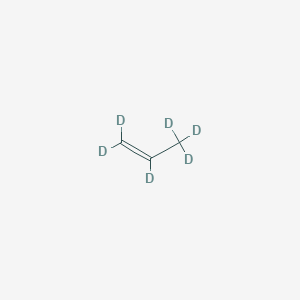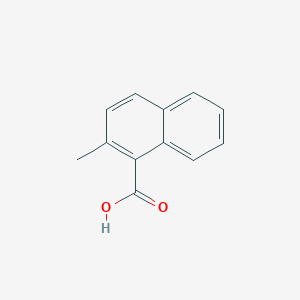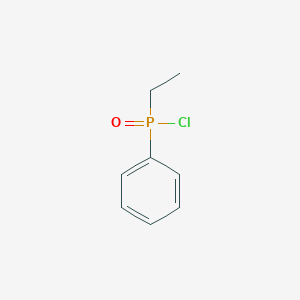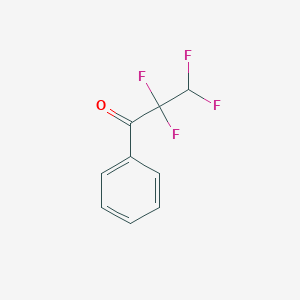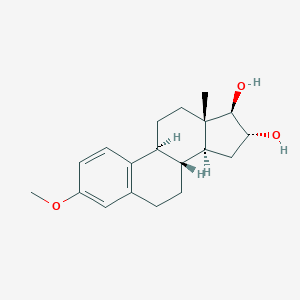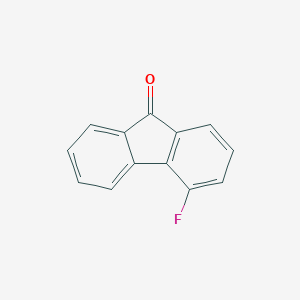
4-Fluorofluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorofluoren-9-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a fluorescent compound that has been used in various research studies to investigate its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Fluorofluoren-9-one is not fully understood. However, it is believed to interact with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function. It has also been shown to interact with cell membranes, leading to changes in their permeability and fluidity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Fluorofluoren-9-one has a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Fluorofluoren-9-one is its fluorescent properties, which make it an ideal probe for studying biological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 4-Fluorofluoren-9-one is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 4-Fluorofluoren-9-one in scientific research. One area of interest is the development of new biosensors for the detection of various analytes. Another area of interest is the use of 4-Fluorofluoren-9-one as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 4-Fluorofluoren-9-one involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction, followed by a dehydration reaction to form the final product.
Aplicaciones Científicas De Investigación
4-Fluorofluoren-9-one has been extensively used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe to investigate biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways. It has also been used in the development of biosensors for the detection of various analytes.
Propiedades
Número CAS |
1514-18-7 |
|---|---|
Nombre del producto |
4-Fluorofluoren-9-one |
Fórmula molecular |
C13H7FO |
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
4-fluorofluoren-9-one |
InChI |
InChI=1S/C13H7FO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H |
Clave InChI |
CBJABQXTFIBKGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3F |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3F |
Otros números CAS |
1514-18-7 |
Sinónimos |
4-Fluoro-9H-fluoren-9-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








